molecular formula C8H6N2O3 B12273414 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B12273414
M. Wt: 178.14 g/mol
InChI Key: DWXJLPMEPDDRRM-UHFFFAOYSA-N
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Description

7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated microreactor systems to facilitate the synthesis under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme involved .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-5-3-6(8(12)13)10-2-1-9-7(10)4-5/h1-4,9H,(H,12,13)

InChI Key

DWXJLPMEPDDRRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=O)C=C2N1)C(=O)O

Origin of Product

United States

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